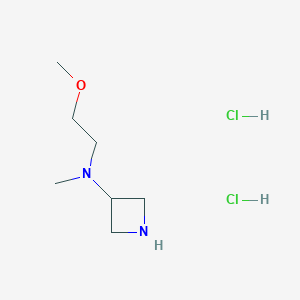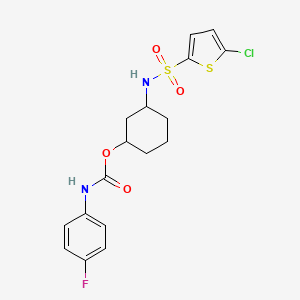
1-(4-Ethoxybenzoyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxybenzoyl)piperidin-4-amine, commonly referred to as EBPA, is an organic compound that has been used in a variety of scientific research applications. EBPA has been used for a variety of purposes, including synthesis, as a biochemical and physiological agent, and as a laboratory tool. In
Aplicaciones Científicas De Investigación
EBPA has been used in a variety of scientific research applications, including as a biochemical and physiological agent. It has been used in the study of cell signaling pathways, as well as in the study of enzyme inhibition and protein-protein interactions. Additionally, EBPA has been used as a laboratory tool in the synthesis of other organic compounds.
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Ethoxybenzoyl)piperidin-4-amine is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential co-receptor in the process of HIV-1 entry .
Mode of Action
This compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking the interaction between the receptor and its ligands. This prevents the entry of HIV-1 into the cell . The compound contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound disrupts the normal function of the receptor, preventing the entry of HIV-1 into the cell . This can lead to a decrease in the viral load in the body and slow the progression of the disease.
Pharmacokinetics
The compound’s molecular weight is248.32 , which is within the range generally considered favorable for oral bioavailability
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into cells, which can lead to a decrease in the viral load in the body . This can slow the progression of the disease and improve the patient’s health status.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EBPA has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and has a wide range of applications. Additionally, EBPA is relatively stable and can be stored for long periods of time. However, EBPA is not suitable for use in medical applications, as it can be toxic in large doses.
Direcciones Futuras
There are a number of potential future directions for EBPA. It may be possible to use EBPA in the development of new drugs and medications, as it has been shown to modulate cell signaling pathways and enzyme activity. Additionally, EBPA may be used in the development of new laboratory tools, such as for the synthesis of other organic compounds. Finally, EBPA may be used in the study of gene expression and the regulation of gene expression.
Métodos De Síntesis
EBPA can be synthesized through a variety of methods, including a reaction between piperidine and 4-ethoxybenzoyl chloride. This reaction is typically performed in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is generally carried out at temperatures between 0 and 80°C, and yields EBPA in the form of a white crystalline solid.
Propiedades
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-13-5-3-11(4-6-13)14(17)16-9-7-12(15)8-10-16/h3-6,12H,2,7-10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAOTAWWXMWTKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385196.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2385197.png)
![Ethyl 3-amino-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2385200.png)





